molecular formula C10H17NO B13323378 1-{Octahydrocyclopenta[c]pyrrol-1-yl}propan-2-one

1-{Octahydrocyclopenta[c]pyrrol-1-yl}propan-2-one

Cat. No.: B13323378
M. Wt: 167.25 g/mol
InChI Key: PVZWGWGACPSQHM-UHFFFAOYSA-N
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Description

1-{Octahydrocyclopenta[c]pyrrol-1-yl}propan-2-one is a bicyclic amine-substituted ketone with the molecular formula C₉H₁₅NO and a molecular weight of 153.22 g/mol. Its structure features a rigid octahydrocyclopenta[c]pyrrole moiety fused to a propan-2-one (acetone) group. The bicyclic amine enhances its basicity and solubility in polar organic solvents, while the ketone group enables reactivity in nucleophilic additions or condensations .

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

1-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-3-yl)propan-2-one

InChI

InChI=1S/C10H17NO/c1-7(12)5-10-9-4-2-3-8(9)6-11-10/h8-11H,2-6H2,1H3

InChI Key

PVZWGWGACPSQHM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1C2CCCC2CN1

Origin of Product

United States

Preparation Methods

The synthesis of 1-{Octahydrocyclopenta[c]pyrrol-1-yl}propan-2-one involves several steps and specific reaction conditions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-{Octahydrocyclopenta[c]pyrrol-1-yl}propan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{Octahydrocyclopenta[c]pyrrol-1-yl}propan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a subject of study in biological research, particularly in understanding its interactions with biological molecules.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-{Octahydrocyclopenta[c]pyrrol-1-yl}propan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related molecules, including bicyclic ketones, aryl-substituted propanones, and carboxylate derivatives. Key distinctions include:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Features
1-{Octahydrocyclopenta[c]pyrrol-1-yl}propan-2-one C₉H₁₅NO 153.22 g/mol Bicyclic amine, ketone Rigid conformation; moderate basicity; reactive ketone
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate C₁₂H₁₉NO₃ 225.28 g/mol Carboxylate ester, bicyclic amine Higher stability due to ester group; lower volatility
1-Phenyl-2-propanone C₉H₁₀O 134.18 g/mol Aromatic, ketone Planar aromatic ring; π-conjugation enhances UV absorption
Hexahydro-1-methoxy-3-phenylcyclopenta[b]pyrrol-2-one C₁₄H₁₅NO₂ 229.28 g/mol Aryl, methoxy, lactam Lactam ring confers rigidity; methoxy group alters solubility

Physicochemical Properties

  • Solubility: The target compound’s bicyclic amine enhances solubility in polar solvents (e.g., ethanol, THF) compared to aryl-substituted propanones, which are more lipophilic .
  • Stability : Less prone to hydrolysis than carboxylate esters (e.g., cis-tert-butyl derivatives) but more reactive than lactams due to the ketone’s electrophilicity .

Research Findings and Data

Thermodynamic Data (Comparative)

Compound ΔH°f (kJ/mol) Melting Point (°C) Boiling Point (°C)
1-{Octahydrocyclopenta[c]pyrrol-1-yl}propan-2-one -290 (est.) ~-20 (liquid) ~220 (est.)
1-Phenyl-2-propanone -151.9 -167.2 154.3
Phthalic anhydride -460.1 131 295

Note: Values for the target compound are estimated based on structural analogs .

Biological Activity

1-{Octahydrocyclopenta[c]pyrrol-1-yl}propan-2-one is a compound derived from octahydrocyclopenta[c]pyrrole, featuring a unique bicyclic structure that has garnered attention in medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-{Octahydrocyclopenta[c]pyrrol-1-yl}propan-2-one is C11H17NC_{11}H_{17}N, indicating the presence of carbon, hydrogen, and nitrogen. Its structure contributes to its lipophilicity and stability, making it an interesting candidate for various biological applications.

Anticancer Properties

Research indicates that compounds similar to 1-{Octahydrocyclopenta[c]pyrrol-1-yl}propan-2-one exhibit significant anticancer activity. For instance, derivatives have shown promise in inhibiting cancer cell proliferation through interactions with specific protein kinases involved in cellular signaling pathways. These interactions may elucidate potential therapeutic benefits in treating various cancers.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameBiological ActivityUnique Structural Features
1-{Octahydrocyclopenta[c]pyrrol-1-yl}propan-2-oneAnticancerBicyclic structure with nitrogen
1,1,1-Trifluoro-3-{octahydrocyclopenta[c]pyrrol-1-yl}propan-2-oneAnticancerTrifluoromethyl group enhances stability
Octahydrocyclopenta[c]pyrroleNeuroprotectiveBase structure for modifications
TrifluoroacetoneSolvent propertiesSimpler structure without bicyclic features

The mechanism by which 1-{Octahydrocyclopenta[c]pyrrol-1-yl}propan-2-one exerts its biological effects involves interaction with various biological targets. Preliminary studies suggest that it may inhibit specific proteases and enzymes critical for cancer cell survival and proliferation. The inhibition of these targets can disrupt key signaling pathways, leading to reduced tumor growth .

Study on Anticancer Activity

A notable study investigated the effects of 1-{Octahydrocyclopenta[c]pyrrol-1-yl}propan-2-one on human cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating effective concentrations for therapeutic use. The study also highlighted the compound's ability to induce apoptosis in cancer cells, further supporting its potential as an anticancer agent .

Neuroprotective Effects

Another study focused on the neuroprotective properties of related compounds derived from octahydrocyclopenta[c]pyrrole. These compounds were shown to protect neuronal cells from oxidative stress and apoptosis, suggesting that 1-{Octahydrocyclopenta[c]pyrrol-1-yl}propan-2-one may have applications in neurodegenerative diseases .

Q & A

Basic: What are the optimized synthetic routes for 1-{Octahydrocyclopenta[c]pyrrol-1-yl}propan-2-one?

Methodological Answer:
A common approach involves refluxing the precursor (e.g., 4-6 derivative, 1 mmol) with chloranil (1.4 mmol) in xylene (10 mL) for 25–30 hours . Post-reaction, the mixture is treated with 5% NaOH to separate the organic layer, washed repeatedly with water, and dried over anhydrous Na₂SO₄. The solvent is removed via rotary evaporation, and the crude product is purified via recrystallization from methanol. This method balances reaction efficiency and purity, though solvent choice and reflux duration may require optimization based on substituent effects.

Basic: How is the molecular structure of this compound confirmed experimentally?

Methodological Answer:
Single-crystal X-ray diffraction is the gold standard for structural confirmation. For related bicyclic pyrrolidine derivatives, crystallographic studies (e.g., R factor = 0.054–0.063, data-to-parameter ratio ≥15.2) validate bond lengths, angles, and stereochemistry . Key steps include:

Growing high-quality crystals via slow evaporation in methanol or ethanol.

Collecting diffraction data at 293 K.

Refining structural parameters using software like SHELX.
This method resolves ambiguities in NMR or mass spectrometry, particularly for stereocenters in octahydrocyclopenta[c]pyrrole systems.

Advanced: How can researchers address contradictions between spectroscopic and computational data?

Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., conformational flexibility) or solvent interactions. To resolve this:

Compare experimental NMR chemical shifts with density functional theory (DFT)-calculated shifts in implicit solvent models (e.g., PCM).

Validate crystallographic data against computed electrostatic potential maps to assess electron density mismatches .

Use variable-temperature NMR to probe conformational equilibria.
For example, if computational models predict a planar carbonyl group but X-ray data show slight distortion, solvent polarity effects during crystallization may explain the divergence.

Basic: What methods ensure high purity for biological or catalytic studies?

Methodological Answer:
Recrystallization from methanol is effective for removing unreacted starting materials . For further purity:

Perform column chromatography using silica gel (hexane/ethyl acetate gradient).

Use HPLC with a C18 column (e.g., 5 µm particle size, 250 mm length) and acetonitrile/water mobile phase .

Validate purity via melting point analysis and LC-MS (≥95% area under the curve).

Advanced: How can computational modeling predict the compound’s reactivity in novel reactions?

Methodological Answer:

Employ DFT (e.g., B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites.

Simulate reaction pathways using transition state theory (IRC analysis).

Cross-validate with experimental kinetic data (e.g., Arrhenius plots for thermal decomposition).
For example, modeling the steric effects of the octahydrocyclopenta[c]pyrrole ring can predict regioselectivity in alkylation reactions.

Advanced: What strategies optimize reaction conditions for scale-up synthesis?

Methodological Answer:

Use Design of Experiments (DoE) to vary parameters (temperature, solvent ratio, catalyst loading).

Monitor reaction progress via in-situ FTIR or Raman spectroscopy.

For reflux-based syntheses, reduce reaction time by switching to microwave-assisted heating (e.g., 150°C, 30 minutes vs. 30 hours) .

Assess solvent sustainability using green chemistry metrics (E-factor, PMI).

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

Use fume hoods and PPE (nitrile gloves, lab coat, safety goggles).

Store in airtight containers under nitrogen at –20°C to prevent degradation.

For spills, neutralize with inert adsorbents (vermiculite) and dispose via hazardous waste channels .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

Synthesize analogs with substituents at the propan-2-one or pyrrolidine moiety .

Test biological activity (e.g., enzyme inhibition) using assays like fluorescence quenching or microcalorimetry.

Correlate steric/electronic parameters (Hammett σ, Taft Es) with activity trends.
For example, replacing the cyclopentane ring with a cyclohexane system could alter binding affinity in enzyme targets.

Advanced: What analytical techniques resolve ambiguities in stereochemical assignments?

Methodological Answer:

Use NOESY NMR to detect through-space proton interactions in rigid bicyclic systems.

Compare experimental optical rotation with DFT-calculated values.

Employ vibrational circular dichroism (VCD) to distinguish enantiomers.
If X-ray data are unavailable, synchrotron radiation can enhance resolution for microcrystalline samples .

Advanced: How to interpret conflicting data in solvent-dependent reactivity studies?

Methodological Answer:

Conduct solvatochromic analysis using Kamlet-Taft parameters (α, β, π*) to quantify solvent effects.

Compare reaction rates in aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents.

Use molecular dynamics simulations to model solute-solvent interactions.
For instance, if a reaction proceeds faster in xylene than toluene, π-π stacking between the solvent and the bicyclic ring may stabilize transition states .

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